(-)-Willardiine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

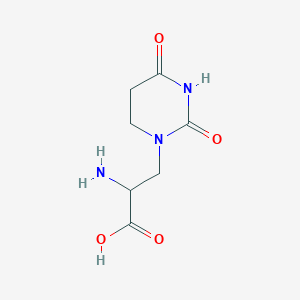

Molecular Formula |

C7H11N3O4 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-amino-3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14) |

InChI Key |

UMPBIMSOBVZUSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Willardiine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of (-)-Willardiine, a key pharmacological tool used in the study of excitatory neurotransmission. It details its interaction with ionotropic glutamate (B1630785) receptors, presents quantitative pharmacological data, outlines key experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, the levorotatory enantiomer also known as (S)-Willardiine, functions as a partial agonist at ionotropic glutamate receptors (iGluRs) .[1][2] Its action is specific to the non-N-methyl-D-aspartate (non-NMDA) receptor subtypes, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] The (S)-isomer is the biologically active form, while the (R)-isomer exhibits no significant affinity for these receptors.[1][3]

The primary mechanism involves the direct binding of this compound to the glutamate binding site located in the extracellular ligand-binding domain (LBD) of AMPA and kainate receptors.[1][4] These receptors are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, leading to the opening of its integral ion channel.[1][5] This opening allows for the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, into the neuron. The resulting influx of positive charge leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and propagating the neural signal.[1]

Compared to the endogenous full agonist glutamate, this compound is a partial agonist, meaning it produces a submaximal response even at saturating concentrations.[1][6] It has a lower binding affinity than many of its synthetic analogs, which have been instrumental in dissecting the pharmacology of AMPA and kainate receptor subtypes.[1]

Signaling Pathway of this compound Action

The binding of this compound to an AMPA or kainate receptor initiates a rapid signaling cascade that underpins fast excitatory synaptic transmission.

Caption: Signaling pathway of this compound at AMPA/Kainate receptors.

Quantitative Pharmacological Data

The affinity and potency of this compound and its key analogs have been quantified across various native and recombinant receptor subtypes. The data highlight the structural basis for selectivity between AMPA and kainate receptors.

Table 1: Agonist Potency (EC₅₀) of Willardiine Analogs at AMPA/Kainate Receptors

| Compound | Receptor Type | Preparation | EC₅₀ (µM) | Reference(s) |

| This compound | AMPA/Kainate | Mouse Hippocampal Neurons | 45 | [3] |

| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Hippocampal Neurons | 1.5 | [3][7] |

| (S)-5-Iodowillardiine | AMPA/Kainate | Mouse Hippocampal Neurons | ~50 | [3] |

| (R,S)-AMPA | AMPA/Kainate | Mouse Hippocampal Neurons | 11 | [3] |

| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [8] |

| This compound | AMPA-preferring | Hippocampal Neurons | >100 | [8] |

| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | ~0.1 | [8] |

| This compound | Kainate-preferring | DRG Neurons | >1000 | [8] |

EC₅₀ (Half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.

Table 2: Antagonist Activity of N³-Substituted Willardiine Derivatives

| Compound | Receptor Target | Assay | Kᵢ / K₉ / IC₅₀ (µM) | Reference(s) |

| UBP304 | Native GluK5 | [³H]Kainate Binding | Kᵢ = 0.105 | [9][10] |

| UBP304 | Native AMPA | [³H]5-FW Binding | Kᵢ = 71.4 | [9][10] |

| UBP302 (S-enantiomer) | Recombinant hGluK5 | Electrophysiology | K₉ = 0.12 | [10][11] |

| UBP302 (S-enantiomer) | Recombinant hAMPA (GluA1-4) | Electrophysiology | IC₅₀ > 100 | [10][11] |

| UBP277 | AMPA (Native) | fDR-VRP | IC₅₀ = 23.8 | [12] |

| UBP291 | Kainate (Native) | Kainate Depolarization | K₉ = 9.83 | [12] |

Kᵢ (Inhibitor constant), K₉ (Dissociation constant), IC₅₀ (Half maximal inhibitory concentration).

Structure-Activity Relationships (SAR)

Modifications to the willardiine scaffold have profound effects on its pharmacological profile, determining its agonist versus antagonist properties and its selectivity for AMPA versus kainate receptors.

-

Stereochemistry : The (S)-enantiomer is essential for agonist activity at both AMPA and kainate receptors.[13]

-

5-Position Substitution : The nature of the substituent at the 5-position of the uracil (B121893) ring is a key determinant of selectivity.

-

Small, electron-withdrawing groups (e.g., -F, -NO₂) favor AMPA receptor agonism . (S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist.[7][13][14]

-

Larger, lipophilic groups (e.g., -I) enhance affinity for kainate receptors , particularly those containing GluK5 subunits. (S)-5-Iodowillardiine is a selective kainate receptor agonist.[11][13][14] This is attributed to a lipophilic pocket in the kainate receptor binding site that is absent in AMPA receptors.[8]

-

-

N³-Position Substitution : Introducing a substituent bearing a carboxylic acid at the N³-position of the uracil ring converts the molecule from an agonist to a competitive antagonist .[11][13][15][16] The length and nature of this acidic side-chain can be modified to tune potency and selectivity for either AMPA or kainate receptors.[10][17]

Caption: Structure-Activity Relationship (SAR) logic for willardiine derivatives.

Experimental Protocols

The mechanism of this compound has been elucidated through various key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA/kainate receptors in response to agonist application.

-

Cell Preparation : Primary neurons (e.g., mouse embryonic hippocampal or dorsal root ganglion neurons) are cultured on coverslips.[3] Alternatively, cell lines (e.g., HEK293) transfected with specific recombinant human receptor subunits (e.g., hGluA1, hGluK5) are used.[10][14]

-

Recording : A glass micropipette filled with an internal salt solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration). The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

Drug Application : this compound or its analogs are rapidly applied to the cell using a fast perfusion system. This allows for the measurement of both peak and steady-state currents and the kinetics of activation and desensitization.[3][8]

-

Data Analysis : Dose-response curves are generated by applying a range of agonist concentrations and measuring the resulting current amplitude. These curves are fitted with the Hill equation to determine the EC₅₀ and Hill slope. For antagonists, the shift in the agonist dose-response curve is used to calculate the K₉.

Caption: Experimental workflow for whole-cell electrophysiology.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation of Membranes : Brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes rich in the target receptors.[10]

-

Incubation : The membranes are incubated in a buffer solution containing:

-

A specific radiolabeled ligand (e.g., [³H]AMPA, [³H]kainate, or --INVALID-LINK---5-fluorowillardiine).

-

A range of concentrations of the unlabeled test compound (e.g., this compound or an antagonist derivative).

-

-

Separation : After incubation reaches equilibrium, the reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis : Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the specific binding) is determined from the curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Willardiine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allosteric coupling of sub-millisecond clamshell motions in ionotropic glutamate receptor ligand-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]

- 8. jneurosci.org [jneurosci.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Willardiine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Willardiine, a non-proteinogenic amino acid, has garnered significant scientific interest due to its specific agonistic activity at ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate subtypes. First isolated in 1959, this natural product has become a valuable pharmacological tool for probing the structure and function of these critical receptors in the central nervous system. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and its interaction with glutamate receptors. Quantitative data on its binding affinities and potencies are presented, and key signaling pathways are illustrated.

Discovery and Natural Sources

This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, was first discovered in 1959 by R. Gmelin.[1][2][3] It was originally isolated from the seeds of the plants Mariosousa willardiana (formerly classified as Acacia willardiana) and other species within the Acacia sensu lato group.[1][2][3] The biosynthesis in these plants involves the substitution of an alanyl side chain, derived from O-acetyl-L-serine, onto a free uracil (B121893) ring.[1] A related compound, γ-glutamylwillardiine, has also been identified in the seeds of Fagus silvatica (European beech).[2]

Biological Activity and Mechanism of Action

This compound functions as a partial agonist at ionotropic glutamate receptors, with a specific affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2][4] The biological activity resides in the (S)-enantiomer.[1][5] Upon binding to the ligand-binding domain of these receptors, this compound induces a conformational change that opens the associated ion channel, leading to an influx of cations, primarily Na+ and Ca2+, into the neuron.[1] This influx causes depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential. Due to its specific interactions, this compound and its synthetic analogs are widely utilized as pharmacological probes to investigate the structure, function, and physiological roles of AMPA and kainate receptors in the central nervous system.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and binding affinity of this compound and its derivatives.

Table 1: Potency of Willardiine and its Analogs

| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |

| (S)-Willardiine | AMPA/Kainate | Not specified | 44.8 | [5] |

| 5-Fluorowillardiine | AMPA/Kainate | Mouse embryo hippocampal neurons | 1.5 | [6] |

Experimental Protocols

Isolation of this compound from Natural Sources (General Protocol)

This protocol is a generalized procedure based on the initial discovery and isolation.

-

Extraction: Seeds of Mariosousa willardiana are ground to a fine powder. The powder is then subjected to extraction with a suitable solvent, such as aqueous ethanol, to isolate the free amino acids.

-

Purification: The crude extract is then purified using a combination of chromatographic techniques. Ion-exchange chromatography is a key step to separate the amino acids based on their charge.

-

Characterization: The purified compound is characterized using various analytical methods to confirm its structure and stereochemistry. These methods include:

-

Elemental Analysis: To determine the empirical formula.

-

Spectroscopy (NMR, IR): To elucidate the chemical structure.

-

Polarimetry: To confirm the stereochemistry as the (S)-isomer.

-

Pharmacological Characterization of this compound on Cloned Receptors

This protocol describes the general workflow for assessing the activity of willardiine analogs on specific receptor subtypes.

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured. The cells are then transfected with plasmids encoding the specific human AMPA or kainate receptor subunits to be studied (e.g., hGluR1, hGluR2, hGluR5).[7][8]

-

Electrophysiological Recording: Whole-cell patch-clamp electrophysiology is used to measure the ion channel activity in response to the application of this compound or its analogs.

-

Data Analysis: The recorded currents are analyzed to determine the potency (EC50) and efficacy of the compound at the specific receptor subtype.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound at an Excitatory Synapse

Caption: Agonist action of this compound on AMPA/Kainate receptors.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for characterizing this compound's receptor activity.

References

- 1. Willardiine - Wikipedia [en.wikipedia.org]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of (-)-Willardiine and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Mariosousa willardiana, and its synthetic derivatives have garnered significant attention in neuroscience and pharmacology.[1] As potent ligands for ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, these compounds serve as invaluable tools for elucidating the roles of these receptors in synaptic transmission and neurological disorders.[2][3] This technical guide provides an in-depth exploration of the chemical structure of this compound and its isomers, alongside a comprehensive summary of their pharmacological properties and the experimental methodologies used for their characterization.

Chemical Structure and Isomerism

This compound, systematically named (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, is the naturally occurring enantiomer.[1][3][4] Its structure features a uracil (B121893) moiety linked at the N1 position to the β-carbon of an L-alanine backbone. The stereochemistry at the α-carbon is critical for its biological activity.

Isomers of Willardiine:

-

This compound ((S)-Willardiine): The levorotatory, naturally occurring isomer that acts as a potent agonist at non-NMDA glutamate receptors.[1]

-

(+)-Willardiine ((R)-Willardiine): The dextrorotatory isomer, which is synthetically accessible but exhibits significantly lower to no activity at AMPA and kainate receptors, highlighting the stereospecificity of the receptor binding pocket.[1][5]

-

Isowillardiine: A structural isomer where the alanine (B10760859) side chain is attached to the N3 position of the uracil ring instead of the N1 position. This positional isomerism results in distinct structural and functional properties compared to willardiine.[1]

Below is a DOT script representation of the chemical structures of (S)-Willardiine and (R)-Willardiine.

Quantitative Pharmacological Data

The pharmacological activity of willardiine and its analogs is primarily characterized by their affinity and efficacy at AMPA and kainate receptors. The following table summarizes key quantitative data from various studies.

| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value | Reference(s) |

| (S)-Willardiine | AMPA/Kainate | Whole-cell recording | EC50 | 45 µM | [5][6] |

| (S)-5-Fluorowillardiine | AMPA | Whole-cell recording | EC50 | 1.5 µM | [5][6][7] |

| (S)-5-Bromowillardiine | AMPA/Kainate | Whole-cell recording | - | Potent agonist | [5][6] |

| (S)-5-Iodowillardiine | Kainate (GluK5) | Binding Assay | Ki | High affinity | [8][9] |

| (S)-3-(2-carboxybenzyl)willardiine (UBP302) | Kainate (GluK5) | Antagonist Assay | KB | Potent and selective antagonist | [6] |

| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Kainate (GluK5) | Binding Assay | KD | 0.105 ± 0.007 µM | [10] |

| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | AMPA | Binding Assay | KD | 71.4 ± 8.3 µM | [10] |

Signaling Pathway and Mechanism of Action

This compound and its agonist analogs bind to the ligand-binding domain of AMPA and kainate receptors, which are ionotropic glutamate receptors.[1] This binding event induces a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of cations, primarily Na+ and in some cases Ca2+, through the channel results in depolarization of the neuronal membrane and subsequent excitatory postsynaptic signaling. The degree of receptor activation and desensitization can be modulated by substitutions on the uracil ring, leading to a spectrum of activity from partial to full agonism.

The following diagram illustrates the signaling pathway activated by this compound.

References

- 1. Willardiine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]

- 8. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-Willardiine in Elucidating AMPA and Kainate Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Willardiine, a naturally occurring non-proteinogenic amino acid, and its synthetic derivatives have emerged as indispensable pharmacological tools for the differential study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These ionotropic glutamate (B1630785) receptors are fundamental to fast excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders. This technical guide provides an in-depth analysis of the role of this compound and its analogs in characterizing the structure, function, and pharmacology of AMPA and kainate receptors. We present a comprehensive overview of the selectivity of key willardiine derivatives, detailed experimental protocols for their use in electrophysiological and binding assays, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound, originally isolated from the seeds of Acacia willardiana, acts as a partial agonist at both AMPA and kainate receptors.[1][2] Its chemical structure, featuring a uracil (B121893) ring attached to an alanine (B10760859) backbone, provides a unique scaffold for synthetic modification.[1] The key to the utility of the willardiine family of compounds lies in the targeted substitutions at the 5-position of the uracil ring, which dramatically alters their potency and selectivity for AMPA versus kainate receptor subtypes.[3][4]

Only the (S)-isomer of willardiine exhibits significant affinity for AMPA and kainate receptors.[1][4] Two of the most widely studied and utilized analogs are (S)-5-fluorowillardiine and (S)-5-iodowillardiine.

-

(S)-5-Fluorowillardiine: This analog is a potent and selective agonist of AMPA receptors, with significantly lower activity at most kainate receptor subtypes.[2][5] The small, electron-withdrawing fluorine atom enhances affinity for AMPA receptors.[5]

-

(S)-5-Iodowillardiine: In contrast, the larger iodine substitution at the 5-position confers high potency and selectivity for kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit, while having limited effects at AMPA receptors.[6][7]

This differential selectivity makes these compounds invaluable for dissecting the specific contributions of AMPA and kainate receptors to synaptic transmission and plasticity.

Data Presentation: Quantitative Analysis of Willardiine Analogs

The following tables summarize the quantitative data on the potency and selectivity of this compound and its key derivatives at AMPA and kainate receptors, compiled from various studies.

Table 1: Agonist Potency (EC50) of Willardiine Analogs at AMPA and Kainate Receptors

| Compound | Receptor Type | Preparation | EC50 (µM) | Reference(s) |

| (S)-Willardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | [4][8] |

| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 1.5 | [1][4][8] |

| (S)-5-Fluorowillardiine | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 0.70 and 170 (biphasic) | [3] |

| (R,S)-AMPA | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 11 | [1][4][8] |

| Kainate | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 65 | [3] |

| (S)-AMPA | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 3.1 | [3] |

| 5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 0.07 | [9] |

| 5-Iodowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | ~0.1 | [9] |

| 5-Fluorowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 69 | [9] |

| 5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [9] |

| 5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | ~100 | [9] |

| 5-Methylwillardiine | AMPA-preferring | Hippocampal Neurons | 251 | [9] |

Table 2: Binding Affinity (Ki) of Willardiine Analogs for AMPA and Kainate Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 | [7] |

Table 3: Antagonist Activity (IC50 and KD) of Novel Willardiine Derivatives

| Compound | Receptor Type | Assay | IC50 / KD (µM) | Reference(s) |

| UBP277 | AMPA | fDR-VRP | 23.8 ± 3.9 | [10] |

| UBP279 | AMPA | fDR-VRP | 136 ± 17 | [10] |

| UBP275 | AMPA | fDR-VRP | 287 ± 41 | [10] |

| UBP277 | Kainate | Dorsal Root Depolarization | 73.1 ± 4.5 | [10] |

| UBP279 | Kainate | Dorsal Root Depolarization | 60.5 ± 4.1 | [10] |

| UBP291 | Kainate | Dorsal Root Depolarization | 9.83 ± 1.62 | [10] |

| UBP301 | Kainate | Dorsal Root Depolarization | 5.94 ± 0.63 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of willardiine compounds in research. The following sections provide comprehensive protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel activity from a single cell, allowing for the characterization of receptor responses to agonist application.

Objective: To measure AMPA or kainate receptor-mediated currents in response to the application of this compound or its analogs.

Materials:

-

Cells: Cultured neurons (e.g., hippocampal, cortical) or HEK293 cells transfected with specific AMPA or kainate receptor subunits.

-

External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously gassed with 95% O2 / 5% CO2.

-

Internal Solution (Pipette Solution): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP. pH adjusted to 7.2 with CsOH.

-

Agonists: this compound, (S)-5-fluorowillardiine, (S)-5-iodowillardiine, AMPA, kainate.

-

Antagonists (optional for confirming receptor identity): CNQX or NBQX for AMPA/kainate receptors.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Prepare cultured cells or transfected HEK293 cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a target cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents.

-

Apply agonists using a fast-perfusion system to rapidly exchange the solution bathing the cell.

-

Record the current responses to different concentrations of the agonist to generate a dose-response curve and determine the EC50.

-

To study desensitization, apply a prolonged pulse of a saturating agonist concentration.

-

To isolate AMPA or kainate receptor currents, co-application with selective antagonists for other glutamate receptors (e.g., AP5 for NMDA receptors) can be performed.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound analogs for AMPA or kainate receptors.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from rat brain tissue or from cells expressing the receptor of interest.

-

Radioligand: --INVALID-LINK---AMPA or [3H]kainate.

-

Unlabeled Ligands: this compound analogs and a non-specific binding control (e.g., a high concentration of glutamate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Prepare synaptic membranes by homogenization and centrifugation of brain tissue.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled willardiine analog.

-

For determining non-specific binding, add a saturating concentration of a suitable unlabeled ligand (e.g., L-glutamate) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding equation to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for AMPA and kainate receptors.

Caption: AMPA Receptor Signaling Pathway.

Caption: Kainate Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of a novel willardiine analog.

References

- 1. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]

- 2. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-5-fluorowillardiine-mediated neurotoxicity in cultured murine cortical neurones occurs via AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

- 6. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 7. (S)-(-)-5-Iodowillardiine | Kainate Receptor Agonists: R&D Systems [rndsystems.com]

- 8. jneurosci.org [jneurosci.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of (-)-Willardiine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Willardiine, a non-proteinogenic amino acid first isolated from the seeds of Acacia willardiana, is a molecule of significant interest due to its activity as an excitotoxin, specifically as an agonist for AMPA and kainate glutamate (B1630785) receptors. Understanding its biosynthesis in plants is crucial for harnessing its potential in neuroscience research and drug development. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic reactions, precursor molecules, and relevant experimental methodologies. The information is presented to be a valuable resource for researchers in phytochemistry, enzymology, and medicinal chemistry.

Introduction

This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, is a structural analogue of the neurotransmitter glutamate.[1] Its ability to selectively activate ionotropic glutamate receptors has made it a valuable tool in neuropharmacological studies.[1][2] The biosynthesis of this unique amino acid in plants such as Acacia sensu lato and pea seedlings (Pisum sativum) involves the convergence of two major metabolic pathways: pyrimidine (B1678525) metabolism and amino acid biosynthesis.[1][3] This guide will elucidate the core pathway, the enzymes involved, and provide detailed experimental protocols for its investigation.

The Core Biosynthesis Pathway of this compound

The final and key step in the biosynthesis of this compound is the condensation of a pyrimidine base, uracil (B121893) , with the amino acid precursor, O-acetyl-L-serine . This reaction is catalyzed by the enzyme uracilylalanine synthase (EC 2.5.1.53).[4][5]

The overall reaction is as follows:

O-acetyl-L-serine + Uracil → this compound + Acetate

This single enzymatic step highlights the plant's ability to utilize primary metabolites for the synthesis of specialized secondary compounds. A single enzyme, uracilylalanine synthase, is responsible for the biosynthesis of both willardiine and its isomer, isowillardiine, using uracil and O-acetyl-L-serine as substrates.[3]

Visualization of the Core Biosynthesis Pathway

Caption: The final step in this compound biosynthesis.

Precursor Biosynthesis Pathways

The synthesis of this compound is dependent on the availability of its two precursors, O-acetyl-L-serine and uracil. These molecules are synthesized through well-established primary metabolic pathways in plants.

Biosynthesis of O-acetyl-L-serine

O-acetyl-L-serine is a key intermediate in cysteine biosynthesis and is formed from L-serine and acetyl-CoA. This reaction is catalyzed by the enzyme serine acetyltransferase (EC 2.3.1.30).

L-serine + Acetyl-CoA → O-acetyl-L-serine + CoA

Biosynthesis of Uracil

Uracil is a fundamental component of nucleic acids and is synthesized via the de novo pyrimidine biosynthetic pathway, also known as the orotate (B1227488) pathway.[2] The pathway begins with carbamoyl (B1232498) phosphate (B84403) and aspartate and proceeds through several enzymatic steps to produce uridine (B1682114) monophosphate (UMP). UMP can then be converted to uracil.

Visualization of Precursor Pathways

Caption: Overview of precursor biosynthesis pathways leading to this compound.

Quantitative Data

While extensive research has been conducted on the properties of uracilylalanine synthase from Pisum sativum, detailed kinetic parameters are not always presented in a consolidated format. The following table summarizes available data based on existing literature.

| Enzyme | Source | Substrate | Apparent Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Uracilylalanine Synthase | Pisum sativum seedlings | O-acetyl-L-serine | 1.4 mM | Not Reported | 8.0 | 30 |

| Uracilylalanine Synthase | Pisum sativum seedlings | Uracil | 0.2 mM | Not Reported | 8.0 | 30 |

Note: The Vmax values were not explicitly stated in the reviewed literature in standard units. Further targeted kinetic studies are required for their determination.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Purification of Uracilylalanine Synthase from Pisum sativum Seedlings

This protocol is adapted from methodologies described for the purification of similar enzymes from pea seedlings.[6]

Materials:

-

Pea seeds (Pisum sativum L.)

-

Extraction buffer: 0.1 M potassium phosphate buffer (pH 8.0) containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpyrrolidone.

-

Dialysis buffer: 20 mM potassium phosphate buffer (pH 8.0) containing 5 mM 2-mercaptoethanol.

-

DEAE-cellulose chromatography column

-

Sephadex G-150 gel filtration column

-

Bradford reagent for protein quantification

Procedure:

-

Germination: Germinate pea seeds in the dark for 7-10 days.

-

Homogenization: Harvest the seedlings and homogenize in cold extraction buffer (1:3, w/v) using a blender.

-

Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 30 minutes and collect the precipitate by centrifugation at 15,000 x g for 20 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze against the same buffer overnight with several buffer changes.

-

DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column pre-equilibrated with dialysis buffer. Elute the enzyme with a linear gradient of 0-0.5 M NaCl in dialysis buffer. Collect fractions and assay for uracilylalanine synthase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a Sephadex G-150 column equilibrated with dialysis buffer. Elute with the same buffer and collect fractions.

-

Purity Assessment: Analyze the purity of the enzyme at each stage using SDS-PAGE.

Enzyme Assay for Uracilylalanine Synthase

This assay is based on the quantification of the product, this compound, or the consumption of the substrate, uracil.

Materials:

-

Purified or partially purified uracilylalanine synthase

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 8.0)

-

100 mM O-acetyl-L-serine solution

-

10 mM Uracil solution (containing a known amount of [14C]-uracil for the radioactive method)

-

50% (v/v) Ethanol

-

Scintillation cocktail (for radioactive method)

-

HPLC system with a C18 column

Procedure (Radioactive Method):

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of 100 mM O-acetyl-L-serine, 10 µL of 10 mM [14C]-uracil, and 20 µL of enzyme solution.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 100 µL of 50% ethanol.

-

Separation: Separate the product, [14C]-willardiine, from the unreacted [14C]-uracil using thin-layer chromatography (TLC) or paper chromatography.

-

Quantification: Scrape the spot corresponding to willardiine and quantify the radioactivity using a scintillation counter.

Procedure (HPLC Method):

-

Follow steps 1-3 of the radioactive method, using non-labeled uracil.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. Use a suitable mobile phase (e.g., a gradient of methanol (B129727) in water with 0.1% formic acid) to separate willardiine from the other components.

-

Quantification: Detect willardiine using a UV detector (at ~260 nm) and quantify by comparing the peak area to a standard curve of known willardiine concentrations.

In Vivo Radiolabeling to Trace Biosynthesis

This experiment demonstrates the incorporation of precursors into this compound in living plant tissue.

Materials:

-

7-10 day old pea seedlings

-

[14C]-Uracil or [14C]-Serine

-

Sterile water

-

Extraction solvent: 80% Ethanol

-

Ion-exchange resin (e.g., Dowex 50W-X8)

-

TLC or paper chromatography system

Procedure:

-

Precursor Administration: Prepare a solution of the radiolabeled precursor in sterile water. Administer the solution to the pea seedlings by uptake through the roots or by injection into the cotyledons.[7][8]

-

Incubation: Allow the seedlings to metabolize the precursor for a defined period (e.g., 24-48 hours).

-

Harvesting and Extraction: Harvest the seedlings, wash thoroughly, and homogenize in 80% ethanol.

-

Fractionation: Centrifuge the homogenate and collect the supernatant. Concentrate the supernatant and apply it to an ion-exchange column to separate amino acids from other compounds.

-

Analysis: Elute the amino acid fraction and analyze for the presence of [14C]-willardiine using TLC or paper chromatography followed by autoradiography or scintillation counting of the corresponding spots.

Experimental Workflow Visualization

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. EC 2.5.1.53 [iubmb.qmul.ac.uk]

- 3. Cysteine synthase - Wikipedia [en.wikipedia.org]

- 4. Uracilylalanine synthase - Wikipedia [en.wikipedia.org]

- 5. EC 2.5.1.53 - uracilylalanine synthase. [ebi.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. enzyme-database.org [enzyme-database.org]

- 8. EC 2.5.1.47 [iubmb.qmul.ac.uk]

An In-Depth Technical Guide to the Physicochemical and Biological Properties of (-)-Willardiine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Willardiine, the levorotatory stereoisomer of willardiine, is a non-proteinogenic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its unique structure and selective activity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its implicated signaling pathways.

Physicochemical Properties

This compound, also known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, possesses a distinct set of physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Melting Point | Data not readily available | |

| Optical Rotation ([α]D) | -26.8° (c = 1, MeCN) for a similar willardiine analog | [2] |

| Water Solubility | Soluble | [1] |

| logP (Octanol-Water Partition Coefficient) | -1.3 to -0.7 | [1] |

| logS (Aqueous Solubility) | -1.2 | [1] |

Note: The specific optical rotation for this compound is not explicitly available in the reviewed literature; the provided value is for a structurally similar analog and should be considered as an estimate. The melting point has not been consistently reported.

Chemical Properties

The chemical properties of this compound are dictated by its uracil (B121893) and alanine (B10760859) moieties.

| Property | Description | Reference |

| IUPAC Name | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | [1] |

| Chemical Structure | A uracil ring linked at the N1 position to the β-carbon of L-alanine. | [1] |

| pKa | The uracil ring has a pKa of approximately 10. | [1] |

| Stability | Stable under standard laboratory conditions. Can be stored at -20°C for long-term use. | [3] |

| Reactivity | The amino acid functional groups (carboxyl and amino) can undergo typical reactions such as esterification and amidation. The uracil ring can be subject to substitution reactions. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical and pharmacological research.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. For this compound, this would involve the reaction of uracil-1-acetaldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. To ensure the desired stereochemistry, a chiral auxiliary or a stereoselective variant of the Strecker reaction would be employed.

Materials:

-

Uracil-1-acetaldehyde

-

Ammonia (NH₃)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl) for hydrolysis

-

Appropriate solvents (e.g., methanol, water)

-

Chiral auxiliary (e.g., (S)-α-phenylethylamine) for asymmetric synthesis

Procedure:

-

Imine Formation: Dissolve uracil-1-acetaldehyde in a suitable solvent like methanol. Add a chiral amine, such as (S)-α-phenylethylamine, to form the corresponding chiral imine. The reaction is typically stirred at room temperature.[5]

-

Cyanide Addition: To the solution containing the imine, add a source of cyanide, such as KCN or NaCN. The cyanide ion will attack the imine carbon to form an α-aminonitrile. This reaction is often carried out at a controlled temperature to enhance stereoselectivity.[6]

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid. This step also removes the chiral auxiliary.[5]

-

Work-up and Isolation: After hydrolysis, the reaction mixture is neutralized, and the crude this compound is isolated. This may involve precipitation and filtration.

Experimental Workflow for Strecker Synthesis of this compound

Caption: Workflow for the asymmetric Strecker synthesis of this compound.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a highly effective method for purifying amino acids like this compound from reaction mixtures and byproducts.

Materials:

-

Crude this compound sample

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

Elution buffers (e.g., aqueous ammonia or pyridine-formate buffer)

-

Chromatography column

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in an appropriate starting buffer, ensuring the pH is low enough for the amino acid to carry a net positive charge and bind to the cation exchange resin. Filter the sample to remove any particulate matter.[7]

-

Column Equilibration: Pack a chromatography column with the chosen cation exchange resin and equilibrate it with the starting buffer until the pH and conductivity of the eluent are stable.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Washing: Wash the column with the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound this compound using a gradient of increasing pH or ionic strength. For example, a gradient of aqueous ammonia can be used.[4]

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical technique, such as HPLC or TLC with ninhydrin (B49086) staining.

-

Desalting: Pool the fractions containing pure this compound and remove the salt by lyophilization or another appropriate method.

Experimental Workflow for Ion-Exchange Chromatography Purification

Caption: Workflow for the purification of this compound using ion-exchange chromatography.

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound. As amino acids themselves are not strongly chromophoric, pre-column derivatization is often employed.

Materials:

-

Purified this compound sample

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., aqueous buffer like sodium phosphate)

-

Mobile phase B (e.g., acetonitrile/methanol mixture)

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA))

Procedure:

-

Sample Preparation and Derivatization: Prepare a standard solution of this compound. For derivatization, mix the sample with the OPA reagent according to established protocols. The derivatization is typically rapid.[8]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous buffer (Mobile Phase A) and increasing the percentage of the organic modifier (Mobile Phase B).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 338 nm for OPA derivatives).[8]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity of the sample is determined by the peak area of this compound relative to the total peak area in the chromatogram. Retention time is used for identification against a standard.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Materials:

-

Purified this compound sample

-

NMR spectrometer

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of all protons and carbons in the expected chemical environments of the this compound structure.[9]

Biological Activity Assessment

2.4.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents elicited by the activation of AMPA/kainate receptors by this compound in neurons or cells expressing these receptors.

Materials:

-

Cultured neurons or cell lines expressing AMPA/kainate receptors

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Extracellular solution (aCSF)

-

Intracellular solution

-

This compound stock solution

Procedure:

-

Cell Preparation: Prepare the cultured cells for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Seal Formation: Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents.

-

Drug Application: Perfuse the cell with a known concentration of this compound and record the induced inward current.

-

Data Analysis: Measure the amplitude and kinetics of the this compound-evoked currents to determine its potency (EC₅₀) and efficacy.[10]

2.4.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified ligand-binding domain (LBD) of the target glutamate receptor

-

This compound solution of known concentration

-

ITC instrument

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare the protein and ligand solutions in the same buffer to minimize heat of dilution effects.

-

Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

-

Titration: Titrate the this compound solution into the protein solution in the sample cell in a series of small injections.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11][12]

Signaling Pathways

This compound exerts its biological effects by activating AMPA and kainate receptors, which are ligand-gated ion channels.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to a rapid influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades involved in synaptic plasticity. Additionally, AMPA receptors can engage in metabotropic signaling, for instance, through the activation of the protein tyrosine kinase Lyn, which in turn can activate the MAPK pathway.[12][13]

AMPA Receptor Signaling Pathway

Caption: Ionotropic and metabotropic signaling pathways activated by this compound at AMPA receptors.

Kainate Receptor Signaling Pathway

Kainate receptors, when activated by this compound, also mediate ionotropic signaling through Na⁺ and sometimes Ca²⁺ influx.[14] They have a more complex modulatory role in synaptic transmission, often affecting neurotransmitter release from the presynaptic terminal. Kainate receptors can also engage in metabotropic signaling, for example, by coupling to G-proteins, which can lead to the mobilization of endocannabinoids.[2]

Kainate Receptor Signaling Pathway

Caption: Diverse signaling actions of this compound at presynaptic and postsynaptic kainate receptors.

Conclusion

This compound remains an indispensable tool in neuroscience research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, allow for its reliable use in a variety of experimental settings. The detailed understanding of its interaction with AMPA and kainate receptors and the subsequent signaling cascades continues to provide valuable insights into the intricate mechanisms of excitatory neurotransmission and its role in both health and disease. This guide serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

- 1. Willardiine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

The Historical Trajectory of (-)-Willardiine: From Botanical Discovery to a Key Tool in Glutamate Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Willardiine, the biologically active (S)-enantiomer of willardiine, has carved a significant niche in the annals of neuroscience research. Originally discovered as a non-proteinogenic amino acid in the seeds of Acacia willardiana, its journey from a natural product to a valuable pharmacological tool has been instrumental in elucidating the function of ionotropic glutamate (B1630785) receptors. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, synthesis, and pivotal role in characterizing AMPA and kainate receptors. The document is structured to provide researchers with a thorough understanding of its background, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Historical Context and Discovery

The story of willardiine began in 1959 when the German chemist Rolf Gmelin isolated it from the seeds of the Acacia willardiana plant.[1][2] His work focused on identifying novel, non-protein amino acids from various plant species. Subsequent structural elucidation revealed willardiine to be (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione.[1] It was later confirmed that only the (S)-isomer, also referred to as this compound, possesses biological activity.[1] The discovery of willardiine and its unique uracil (B121893) moiety attached to an alanine (B10760859) backbone sparked interest in its potential biological roles. Early investigations into its pharmacology revealed its ability to act as an excitatory amino acid, setting the stage for its extensive use in neuroscience.

Pharmacological Profile: A Partial Agonist at AMPA and Kainate Receptors

Subsequent research firmly established this compound as a partial agonist at two subtypes of ionotropic glutamate receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4][5] The ability of this compound to selectively activate these non-NMDA receptors, without acting on NMDA receptors, made it an invaluable tool for dissecting the distinct contributions of these receptor subtypes to synaptic transmission and plasticity.[2]

The partial agonism of this compound means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, glutamate. This property has been particularly useful in studying the conformational changes associated with receptor activation and desensitization.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early and subsequent studies on this compound and its analogs, providing a comparative overview of their potency and efficacy at AMPA and kainate receptors.

Table 1: Potency (EC50) of Willardiine and its Analogs at AMPA/Kainate Receptors

| Compound | Preparation | EC50 (µM) | Reference |

| This compound | Mouse embryonic hippocampal neurons | 45 | [6] |

| (S)-5-Fluorowillardiine | Mouse embryonic hippocampal neurons | 1.5 | [6] |

| (R,S)-AMPA | Mouse embryonic hippocampal neurons | 11 | [6] |

| (S)-5-Bromowillardiine | Mouse embryo hippocampal neurons | Not specified | [7] |

| (S)-5-Iodowillardiine | Mouse embryonic hippocampal neurons | Not specified | [6] |

Table 2: Binding Affinity (Ki) of Willardiine Analogs for Human Glutamate Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (S)-5-Iodowillardiine | hGluR5 | High Affinity | [8] |

| 5-Fluorowillardiine | hGluR1 | High Affinity | [8] |

| 5-Fluorowillardiine | hGluR2 | High Affinity | [8] |

Experimental Protocols

The characterization of this compound's pharmacological properties has relied on a variety of experimental techniques. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol describes the measurement of this compound-evoked currents in cultured neurons to determine its half-maximal effective concentration (EC50).

a. Cell Culture and Preparation:

-

Culture primary hippocampal or cortical neurons on glass coverslips coated with poly-D-lysine.

-

Use neurons after 7-14 days in vitro for optimal receptor expression.

-

Prior to recording, transfer a coverslip to a recording chamber mounted on an inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

b. Solutions:

-

aCSF (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH, and bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Agonist Solutions: Prepare a stock solution of this compound in deionized water. On the day of the experiment, prepare serial dilutions in aCSF to achieve the desired final concentrations.

c. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) on the soma of a neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Apply different concentrations of this compound to the neuron using a rapid solution exchange system. Apply each concentration for a sufficient duration to reach a peak response.

-

Wash the cell with aCSF between applications to allow for recovery.

-

Record the inward currents evoked by this compound using an appropriate amplifier and data acquisition software.

d. Data Analysis:

-

Measure the peak amplitude of the current response for each concentration of this compound.

-

Normalize the responses to the maximal response obtained at a saturating concentration.

-

Plot the normalized response as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using the Hill equation to determine the EC50 value.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors using a competitive binding assay with a radiolabeled ligand.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b. Assay Procedure:

-

In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of unlabeled this compound (the competitor).

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's action and experimental characterization.

Signaling Pathway of AMPA/Kainate Receptor Activation

Caption: AMPA/Kainate receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound.

The Legacy and Future of Willardiine Research

The historical research on this compound has laid a crucial foundation for our understanding of AMPA and kainate receptor pharmacology. The development of synthetic analogs, such as 5-fluorowillardiine and 5-iodowillardiine, has provided researchers with more selective tools to probe the function of specific receptor subunits.[7][8] Furthermore, the structural backbone of willardiine has served as a scaffold for the design of novel glutamate receptor antagonists.[9]

References

- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of (-)-Willardiine for AMPA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (-)-Willardiine and its analogs for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. This document includes quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways to serve as a critical resource for researchers in neuroscience and pharmacology.

Introduction to this compound and AMPA Receptors

This compound is a naturally occurring excitotoxic amino acid that acts as a partial agonist at AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2][3] They are tetrameric protein complexes assembled from four subunits: GluA1, GluA2, GluA3, and GluA4.[4] The specific subunit composition of the receptor dictates its physiological and pharmacological properties, including its affinity for ligands like this compound. Understanding the differential binding of ligands to these subunits is crucial for the development of selective therapeutic agents targeting AMPA receptor function.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (IC50 and Ki values) of this compound and its key analogs for various AMPA receptor subunits. The data is compiled from radioligand binding assays and electrophysiological studies.

Table 1: Binding Affinity of Willardiine Analogs for the GluA2 Subunit Ligand-Binding Core

| Compound | IC50 (µM) |

| (S)-Willardiine (HW) | 4.76 |

| (S)-5-Fluorowillardiine (FW) | 0.02353 |

| (S)-5-Bromowillardiine (BrW) | 0.30 |

| (S)-5-Iodowillardiine (IW) | 0.52 |

Data from a ligand-displacement assay using [3H]-AMPA.[5]

Table 2: Qualitative Binding Characteristics of Willardiine Analogs for Homomeric AMPA Receptor Subunits

| Subunit | Optimal Substituent at 5-position for Binding |

| hGluA1 | Small, electron-withdrawing |

| hGluA2 | Small, electron-withdrawing |

| hGluA4 | Small, electron-withdrawing |

Observations from studies on a range of willardiine analogs. For optimal activity at hGluR4 receptors a 6-aza-substituted willardiine is favored.[6]

Detailed Experimental Protocols

The determination of binding affinity for compounds like this compound at AMPA receptor subunits typically involves radioligand binding assays or electrophysiological recordings from cells expressing specific receptor subunits.

Radioligand Binding Assay (Competition Assay)

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]AMPA) from AMPA receptors.

Materials:

-

Membrane Preparation: Synaptic membranes from rat brain tissue or membranes from cell lines (e.g., HEK293) expressing specific homomeric or heteromeric AMPA receptor subunits.

-

Radioligand: [3H]AMPA (tritiated AMPA).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 1 mM L-Glutamate).

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, [3H]AMPA (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]AMPA, and a saturating concentration of the non-labeled standard ligand.

-

Competition Binding: Membrane preparation, [3H]AMPA, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]AMPA) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This method measures the functional effect of this compound on AMPA receptors expressed in Xenopus oocytes, allowing for the determination of EC50 values (effective concentration for 50% of maximal response).

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed RNA encoding the desired AMPA receptor subunit(s) (e.g., GluA1, GluA2, GluA3, or GluA4).

-

Recording Solution (Normal Frog Ringer - NFR): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to ~7.4.

-

This compound solutions of varying concentrations.

-

Two-electrode voltage clamp setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject each oocyte with cRNA encoding the AMPA receptor subunit(s) of interest.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with NFR.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Agonist Application and Data Acquisition:

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the activation of the AMPA receptors.

-

Ensure a sufficient wash-out period between applications to allow the receptors to recover.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each concentration of this compound.

-

Normalize the responses to the maximal response.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 value.

-

Visualizations of Pathways and Workflows

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for Radioligand Competition Binding Assay.

AMPA Receptor Signaling Pathway

Caption: AMPA Receptor Signaling upon this compound Binding.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound for AMPA receptor subunits. While comprehensive quantitative data for this compound across all individual subunits remains an area for further investigation, the provided data on its analogs and the detailed experimental protocols offer a solid foundation for researchers. The visualized workflows and signaling pathways serve to contextualize this data, aiding in the design of future experiments and the development of novel therapeutics targeting the AMPA receptor system.

References

- 1. bio.fsu.edu [bio.fsu.edu]

- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]